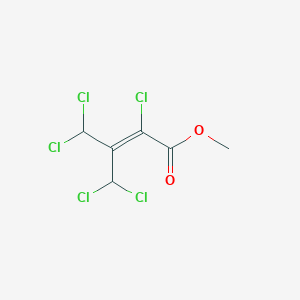

2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester is a synthetic herbicide known for its selective control of broadleaf weeds. It belongs to the pyridine carboxylic acid family of herbicides and is widely used in agriculture and forestry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester involves multiple steps, starting with the chlorination of crotonic acid derivatives. The reaction typically requires the presence of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature conditions. The intermediate products are then esterified using methanol in the presence of an acid catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions.

化学反応の分析

Types of Reactions

2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

科学的研究の応用

Synthesis and Production

The production of 2,4,4-Trichloro-3-(dichloromethyl)crotonic acid methyl ester involves several chemical processes. The most common method includes the dehydration-condensation reaction of a carboxylic acid and an alcohol using an acid catalyst. This method is noted for its efficiency and environmental friendliness compared to traditional methods that generate significant waste .

Agrochemical Development

This compound is primarily used in the synthesis of herbicides and pesticides. Its chlorinated structure enhances its efficacy as a biocide by improving its stability and bioactivity against various pests and weeds.

Case Study : A study demonstrated that formulations containing this compound exhibited increased herbicidal activity compared to non-chlorinated analogs. The enhanced performance is attributed to its ability to disrupt metabolic pathways in target organisms.

Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting metabolic disorders. Its derivatives are explored for their potential therapeutic effects.

Case Study : Research published in medicinal chemistry journals indicates that derivatives of this compound show promise in inhibiting specific enzymes involved in disease pathways. These findings suggest potential applications in drug development for treating conditions such as diabetes and obesity.

Material Science

The compound is also investigated for its properties in polymer science, particularly as a monomer in the production of specialty polymers with unique thermal and mechanical properties.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Stable up to 250 °C |

Environmental Impact and Safety

While the compound has beneficial applications, it is essential to consider its environmental impact due to its chlorinated nature. Regulatory frameworks are in place to evaluate the safety and ecological effects of such compounds during their lifecycle from production to application.

Regulatory Insights : The European Union has stringent regulations regarding the use of chlorinated compounds in consumer products and agricultural applications. Compliance with these regulations ensures that the benefits of using such compounds do not outweigh their potential risks .

作用機序

The herbicidal activity of 2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester is primarily due to its ability to disrupt plant growth by mimicking natural plant hormones. It targets specific pathways involved in cell division and elongation, leading to uncontrolled growth and eventual death of the plant. The compound binds to receptors in the plant cells, triggering a cascade of biochemical reactions that interfere with normal cellular functions.

類似化合物との比較

Similar Compounds

2,4-Dichlorophenoxyacetic Acid: Another widely used herbicide with similar selective control of broadleaf weeds.

Triclopyr: A related compound with similar herbicidal properties but different chemical structure.

Clopyralid: Another member of the pyridine carboxylic acid family with selective herbicidal activity.

Uniqueness

2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester is unique due to its specific chemical structure, which provides a distinct mode of action and selectivity compared to other herbicides. Its ability to control a wide range of broadleaf weeds while being relatively safe for grasses makes it a valuable tool in integrated weed management.

生物活性

2,4,4-Trichloro-3-(dichloromethyl)crotonic acid methyl ester (CAS Number: 97055-36-2) is a synthetic organic compound notable for its various biological activities. This article explores the compound's biological properties, including its toxicity, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features multiple chlorine substituents and a methyl ester functional group. This structure contributes to its reactivity and biological interactions.

- Molecular Formula : C7H6Cl4O2

- Appearance : White solid

Toxicological Profile

Research indicates that this compound exhibits significant toxicity. It has been classified under various toxicological studies for its acute effects on dermal and inhalation exposure routes:

- Acute Toxicity : Studies have shown that the compound can cause severe skin irritation and systemic toxicity upon exposure. The European Commission's report categorizes it as an "acute toxic 3 dermal" substance, indicating a potential for serious health risks through skin contact .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Laboratory tests have indicated efficacy against certain bacterial strains, although detailed mechanisms remain to be elucidated.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Potential Therapeutic Applications

The unique chemical structure of this compound suggests potential applications in medicinal chemistry. Its chlorinated derivatives are often explored for pharmaceutical development due to their biological activity.

- Anticancer Activity : Some studies indicate that chlorinated compounds can inhibit cancer cell proliferation. The specific effects of this compound on various cancer cell lines are currently under investigation.

- Pesticidal Properties : Given its structural characteristics, there is interest in evaluating its efficacy as a pesticide or herbicide in agricultural applications.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Chlorinated compounds often act as enzyme inhibitors, affecting metabolic pathways in microorganisms and potentially in human cells.

- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into lipid membranes, leading to increased permeability and cell death.

Case Studies

Several case studies have been conducted to assess the biological impacts of this compound:

- Dermal Exposure Study : A study involving dermal exposure in animal models highlighted significant inflammatory responses and tissue damage at varying concentrations of the compound.

- In Vitro Antimicrobial Testing : In vitro tests demonstrated variable effectiveness against different microbial strains, suggesting selective antimicrobial properties.

特性

IUPAC Name |

methyl 2,4,4-trichloro-3-(dichloromethyl)but-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl5O2/c1-13-6(12)3(7)2(4(8)9)5(10)11/h4-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPUWSGAJQCMRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C(C(Cl)Cl)C(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。